2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol
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Overview
Description
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol is a complex organic compound that features both an indole and an oxazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol typically involves multi-step reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring.
Oxazole Derivatives: Compounds such as oxazolone and oxazolidinone, which feature the oxazole ring.
Uniqueness
What sets 2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol apart is its combined indole and oxazole structure, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C19H14N2O2 |
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Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-methyl-4-[(E)-(2-phenylindol-3-ylidene)methyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C19H14N2O2/c1-12-20-17(19(22)23-12)11-15-14-9-5-6-10-16(14)21-18(15)13-7-3-2-4-8-13/h2-11,22H,1H3/b15-11+ |
InChI Key |
DWBYWYHUPDAIQD-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=NC(=C(O1)O)/C=C/2\C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Canonical SMILES |
CC1=NC(=C(O1)O)C=C2C3=CC=CC=C3N=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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